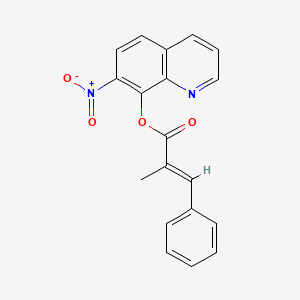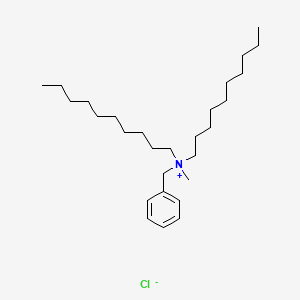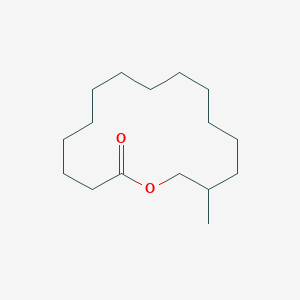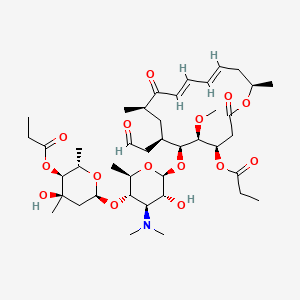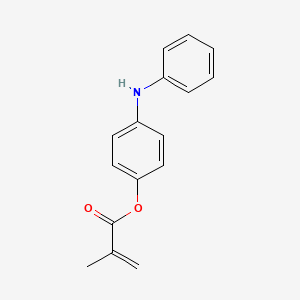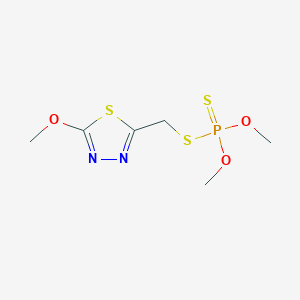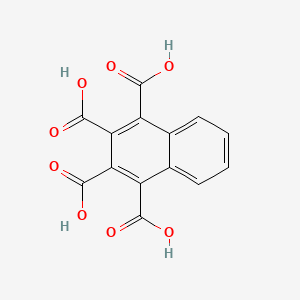![molecular formula C14H6O3 B14680236 Acenaphtho[4,5-C]furan-7,9-dione CAS No. 33239-22-4](/img/structure/B14680236.png)
Acenaphtho[4,5-C]furan-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphtho[4,5-C]furan-7,9-dione is a polycyclic aromatic compound with a fused ring structure that includes both furan and quinone moieties.
Métodos De Preparación
The synthesis of Acenaphtho[4,5-C]furan-7,9-dione typically involves the oxidation of acenaphthene using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation . Another approach involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride, followed by cyclization to form the furan ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Acenaphtho[4,5-C]furan-7,9-dione undergoes a variety of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized derivatives with enhanced chemical and biological properties .
Aplicaciones Científicas De Investigación
Acenaphtho[4,5-C]furan-7,9-dione has been extensively studied for its applications in several scientific fields:
Mecanismo De Acción
The mechanism by which Acenaphtho[4,5-C]furan-7,9-dione exerts its effects is primarily through its interaction with biological macromolecules. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components and induce apoptosis in cancer cells . Additionally, the furan ring can intercalate with DNA, disrupting its function and leading to cell death . These molecular interactions make this compound a promising candidate for further development as an anticancer agent.
Comparación Con Compuestos Similares
Acenaphtho[4,5-C]furan-7,9-dione can be compared to other polycyclic aromatic compounds with similar structures, such as:
Acenaphthoquinone: Similar in structure but lacks the furan ring, making it less versatile in terms of chemical reactivity.
Naphthoquinone: Another related compound that also lacks the furan ring and has different electronic properties.
The uniqueness of this compound lies in its combination of furan and quinone functionalities, which confer a distinct set of chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Número CAS |
33239-22-4 |
|---|---|
Fórmula molecular |
C14H6O3 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
4-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,9,11(15),12-hexaene-3,5-dione |
InChI |
InChI=1S/C14H6O3/c15-13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14(16)17-13/h1-6H |
Clave InChI |
FHMNBZBGAJURPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC4=C(C3=C1)C(=O)OC4=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


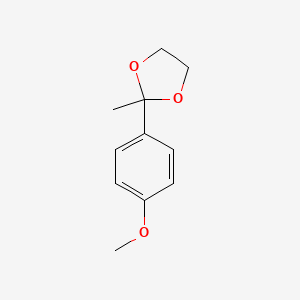
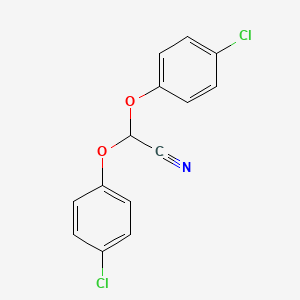
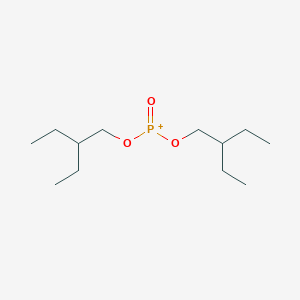
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
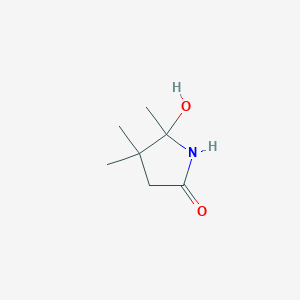
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
